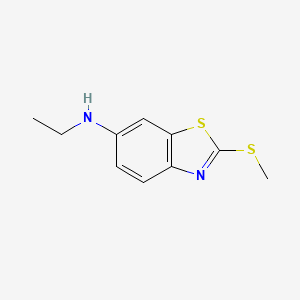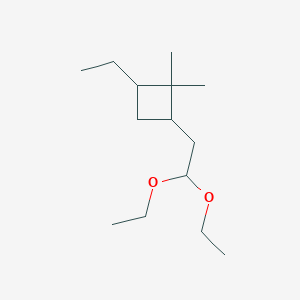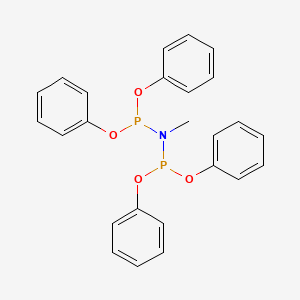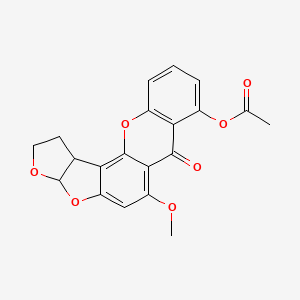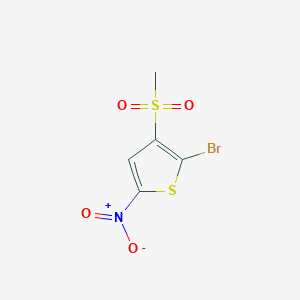
2-Bromo-3-(methanesulfonyl)-5-nitrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(methanesulfonyl)-5-nitrothiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and a nitro group attached to the thiophene ring
Méthodes De Préparation
The synthesis of 2-Bromo-3-(methanesulfonyl)-5-nitrothiophene typically involves multi-step organic reactions. One common method includes the bromination of 3-(methanesulfonyl)-5-nitrothiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Bromo-3-(methanesulfonyl)-5-nitrothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation Reactions: The methanesulfonyl group can undergo oxidation to form sulfone derivatives. Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Bromo-3-(methanesulfonyl)-5-nitrothiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mécanisme D'action
The mechanism by which 2-Bromo-3-(methanesulfonyl)-5-nitrothiophene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, while the methanesulfonyl group can enhance solubility and stability.
Comparaison Avec Des Composés Similaires
Similar compounds include other substituted thiophenes such as 2-Bromo-3-(methylsulfonyl)-5-nitrothiophene and 2-Bromo-3-(ethylsulfonyl)-5-nitrothiophene. These compounds share similar structural features but differ in the nature of the substituents. The uniqueness of 2-Bromo-3-(methanesulfonyl)-5-nitrothiophene lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
56182-44-6 |
|---|---|
Formule moléculaire |
C5H4BrNO4S2 |
Poids moléculaire |
286.1 g/mol |
Nom IUPAC |
2-bromo-3-methylsulfonyl-5-nitrothiophene |
InChI |
InChI=1S/C5H4BrNO4S2/c1-13(10,11)3-2-4(7(8)9)12-5(3)6/h2H,1H3 |
Clé InChI |
GZNKLOXUICYBJX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(SC(=C1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



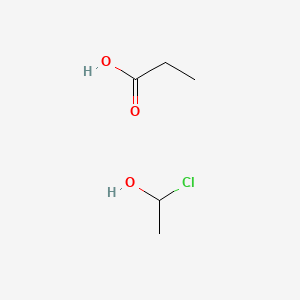
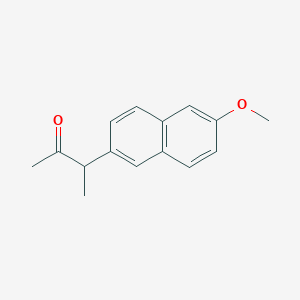
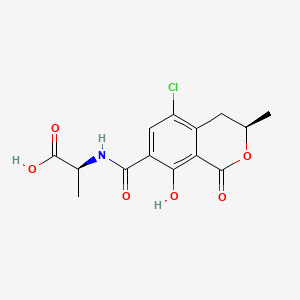
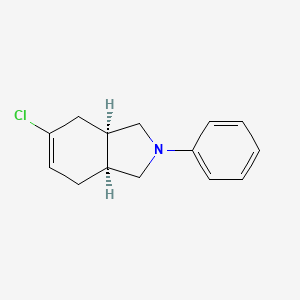
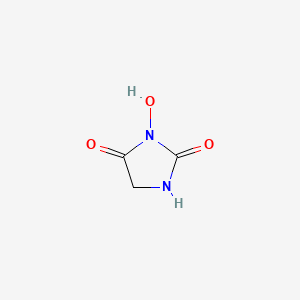
![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)
